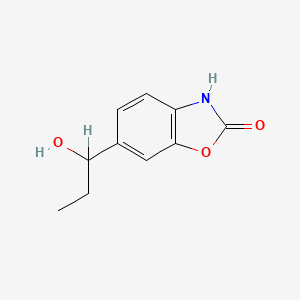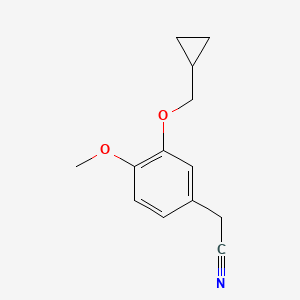
(3-Cyclopropylmethoxy-4-methoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile is an organic compound with a complex structure that includes a cyclopropylmethoxy group and a methoxybenzeneacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde with cyclopropylmethyl bromide to form the intermediate 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde. This intermediate is then subjected to a cyanation reaction to introduce the nitrile group, resulting in the formation of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of reactants to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and cyclopropylmethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
作用機序
The mechanism of action of 3-(cyclopropylmethoxy)-4-methoxybenzeneacetonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar core structure but has different substituents, leading to distinct chemical properties and applications.
4-(Cyclopropylmethoxy)-2-nitroaniline:
Uniqueness
3-(Cyclopropylmethoxy)-4-methoxybenzeneacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
153200-65-8 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
2-[3-(cyclopropylmethoxy)-4-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-12-5-4-10(6-7-14)8-13(12)16-9-11-2-3-11/h4-5,8,11H,2-3,6,9H2,1H3 |
InChIキー |
ODQLPZDHEUHLAY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC#N)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



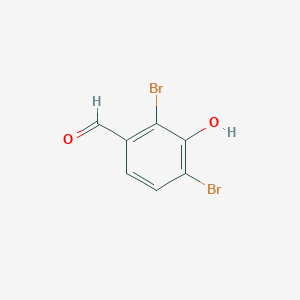
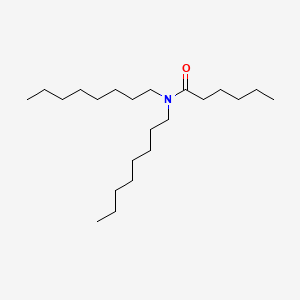
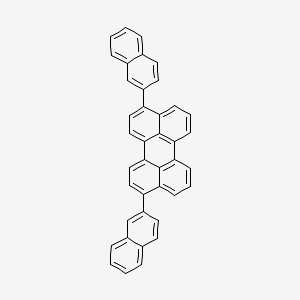
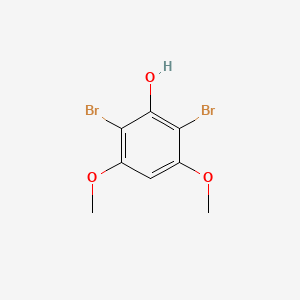
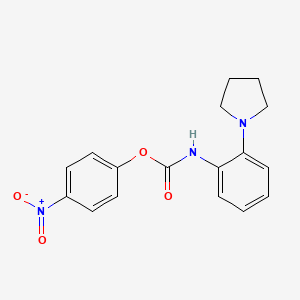
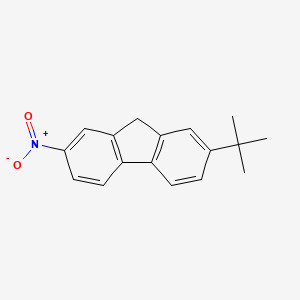

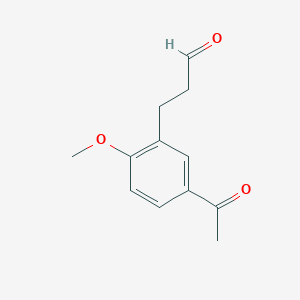
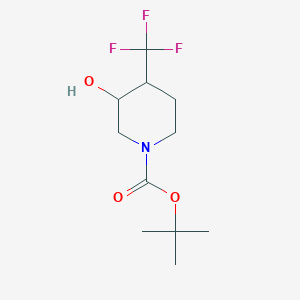


![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
